(S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide
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Overview
Description
(S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide typically involves the reaction of (2-bromopyridin-3-yl)methanol with a sulfinamide precursor under specific reaction conditions. The process may include steps such as bromination, condensation, and purification to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to other functional groups such as amines.
Substitution: The bromopyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, with parameters such as temperature, solvent, and reaction time being optimized for each specific reaction .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives. These products can be further utilized in different applications, including pharmaceuticals and materials science .
Scientific Research Applications
(S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- (S)-1-(6-Bromopyridin-3-yl)ethanamine hydrochloride
- 3-(4-Bromopyridin-2-yl)propanenitrile
- 2-(2-Bromopyridin-3-yl)acetic acid
Uniqueness
What sets (S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide apart from these similar compounds is its unique combination of the bromopyridine and sulfinamide groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H13BrN2OS |
---|---|
Molecular Weight |
289.19 g/mol |
IUPAC Name |
(S)-N-[(2-bromopyridin-3-yl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C10H13BrN2OS/c1-10(2,3)15(14)13-7-8-5-4-6-12-9(8)11/h4-7H,1-3H3/t15-/m0/s1 |
InChI Key |
ZPZAAUDPQFJHBC-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)[S@](=O)N=CC1=C(N=CC=C1)Br |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=C(N=CC=C1)Br |
Origin of Product |
United States |
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